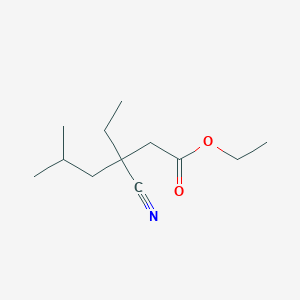
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is a chemical compound with the molecular formula C12H21NO2. It is a key intermediate in the synthesis of pregabalin, a medication used for the relief of neuropathic pain . This compound is characterized by its cyano group, ethyl group, and methyl group attached to a hexanoic acid ethyl ester backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester typically involves the reaction of 3-cyano-5-methylhexanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of an acid catalyst to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of immobilized enzymes to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Commonly carried out using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Often involves nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-Cyano-3-ethyl-5-methylhexanoic acid.
Reduction: 3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the synthesis of pregabalin, which is used to treat neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters and thereby alleviating neuropathic pain .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-5-methylhexanoic acid: Similar structure but lacks the ethyl ester group.
3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester: Formed by the reduction of the cyano group.
3-Cyano-3-ethyl-5-methylhexanoic acid: Formed by the hydrolysis of the ester group
Uniqueness
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of pregabalin. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry .
Propiedades
Número CAS |
90355-26-3 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
ethyl 3-cyano-3-ethyl-5-methylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-12(9-13,7-10(3)4)8-11(14)15-6-2/h10H,5-8H2,1-4H3 |
Clave InChI |
UBWWPLQZQRSBFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)(CC(=O)OCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)



![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)





